Product packaging for Sucrose, monoallyl ether(Cat. No.:CAS No. 12002-22-1)

Sucrose, monoallyl ether

Cat. No.: B079370
CAS No.: 12002-22-1
M. Wt: 382.36 g/mol
InChI Key: PUHSGHNPZPIVLH-WYJKLPQKSA-N
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Description

Sucrose, monoallyl ether is a strategically functionalized carbohydrate derivative where a single allyl ether group is introduced onto the sucrose backbone. This modification preserves the inherent hydrophilicity and biocompatibility of sucrose while introducing a highly reactive alkene functional group. The primary research value of this compound lies in its application in bioconjugation and polymer chemistry. The terminal alkene of the allyl group readily participates in "thiol-ene" click chemistry reactions, a robust and high-yielding method for coupling molecules under mild, often aqueous, conditions. This allows researchers to covalently link the sucrose moiety to other molecules, such as proteins, peptides, polymers, or surfaces, that contain a thiol (-SH) group. Consequently, sucrose monoallyl ether is a key intermediate for synthesizing glycopolymers, designing drug delivery systems, creating biosensor surfaces, and studying carbohydrate-protein interactions. Its mechanism of action is based on this facile click chemistry, enabling the precise and efficient decoration of various scaffolds with sucrose to modulate solubility, targeting, and biological recognition. This compound provides a critical tool for advancing research in glycobiology, materials science, and nanomedicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O11 B079370 Sucrose, monoallyl ether CAS No. 12002-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12002-22-1

Molecular Formula

C15H26O11

Molecular Weight

382.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol

InChI

InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1

InChI Key

PUHSGHNPZPIVLH-WYJKLPQKSA-N

SMILES

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O

Canonical SMILES

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O

Other CAS No.

12002-22-1

Synonyms

sucrose, monoallyl ether

Origin of Product

United States

Advanced Reaction Mechanisms and Post Synthetic Functionalization of Sucrose Monoallyl Ether

Polymerization Dynamics of Allyl Ether Monomers

The polymerization of allyl ether monomers, including sucrose (B13894) monoallyl ether, deviates from classical free-radical addition mechanisms. acs.orgnih.gov The high electron density of the double bond in allyl ethers makes traditional free-radical addition challenging. acs.orgnih.gov Instead, a more complex series of reactions, including radical-mediated cyclization and hydrogen abstraction, dictates the formation of polymers. acs.orgnih.govfrontiersin.org

Radical-Mediated Cyclization (RMC) Mechanism in Sucrose Allyl Ether Polymerization

Recent research has elucidated that the polymerization of sucrose allyl ether (SAE) and other multi-allyl ether monomers proceeds efficiently via a Radical-Mediated Cyclization (RMC) mechanism, particularly under photoinitiation. acs.orgnih.gov This mechanism circumvents the issues typically associated with the polymerization of allyl monomers, such as degradative chain transfer. nih.govresearchgate.net The RMC mechanism is proposed to occur in three main steps:

Hydrogen Atom Transfer (HAT): The process is initiated by a radical, often generated from a photoinitiator, which abstracts an allylic hydrogen atom from the methylene (B1212753) group of the sucrose monoallyl ether. This abstraction is favored over addition to the double bond due to the lower bond dissociation energy of the allylic C-H bond. acs.org This step generates a resonance-stabilized allyl ether radical. acs.orgnih.gov

Cyclization: The newly formed allyl ether radical, which possesses a delocalized three-center π-bond, then reacts with the electron-rich carbon-carbon double bond of a second sucrose monoallyl ether molecule. This intramolecular or intermolecular reaction leads to the formation of a five-membered cyclopentane-like ring radical. acs.orgnih.gov

Chain Propagation: The resulting cyclopentane (B165970) radical continues the chain reaction by abstracting an allylic hydrogen atom from a third sucrose monoallyl ether molecule. This regenerates an allyl ether radical, which can then initiate another cyclization event, leading to the formation of a cyclolinear polymer structure. acs.orgnih.gov

This RMC mechanism provides a more accurate model for the observed rapid polymerization of SAE and the formation of high molecular weight polymers. acs.org

Photopolymerization Techniques for Sucrose Allyl Ether

Photopolymerization is a highly effective technique for curing systems containing sucrose allyl ether. acs.orgresearchgate.net This method utilizes ultraviolet (UV) light to generate radicals from a photoinitiator, which then initiate the polymerization process. acs.org The photo-driven radical-mediated [3+2] cyclization reaction (PRMC) is a key process in this technique, enabling the efficient polymerization of otherwise inert allyl monomers. researchgate.netdoaj.orgnih.govnih.gov

The kinetics of photopolymerization can be monitored in real-time using techniques such as Real-Time FT-IR and optical pyrometry. researchgate.net Thiol-ene photopolymerization is another promising approach, where sucrose functionalized with allyl groups is copolymerized with multifunctional thiols in a step-growth mechanism. researchgate.net This method has been shown to be highly reactive, resulting in solid, crosslinked polymers with uniform crosslink density. researchgate.net The choice of photoinitiator is crucial, with Type I photoinitiators being effective in suspension photopolymerization of sucrose allyl ether. nih.gov

Hydrogen Abstraction Processes in Allyl Ether Polymerization

Hydrogen abstraction is the critical first step in the RMC mechanism of allyl ether polymerization. acs.orgfrontiersin.orgdoaj.orgnih.gov A radical species, typically derived from a photoinitiator, abstracts a hydrogen atom from the α-methylene group of the allyl ether. frontiersin.orgdoaj.orgnih.gov This hydrogen atom transfer (HAT) process is more favorable than the direct addition of the radical to the double bond. acs.org

Quantum chemistry studies have shown that allyl ether systems exhibit higher reactivity in HAT reactions compared to other allyl monomers. frontiersin.org This is attributed to the higher electron density and lower bond dissociation energy of the C-H bond in the allyl ether monomer. frontiersin.org The efficiency of hydrogen abstraction can be influenced by the choice of photoinitiator, with thioxanthone-based photoinitiators showing particular effectiveness. frontiersin.orgdoaj.orgnih.gov The transition state theory and distortion/interaction models have been used to analyze the thermodynamics and kinetics of these hydrogen abstraction reactions, providing insights into their feasibility and rates. frontiersin.orgnih.gov

Mitigation of Degradative Chain Transfer Phenomena

A significant challenge in the radical polymerization of allyl monomers is degradative chain transfer. nih.govresearchgate.net In this process, a growing polymer radical abstracts an allylic hydrogen from a monomer molecule, creating a resonance-stabilized allylic radical. This new radical is often less reactive and slower to initiate a new polymer chain, thus hindering the formation of high molecular weight polymers. nih.gov

However, the proposed RMC mechanism for sucrose allyl ether polymerization effectively mitigates this issue. acs.orgnih.govresearchgate.net By favoring the cyclization pathway after the initial hydrogen abstraction, the reaction bypasses the formation of unreactive allylic radicals that would typically lead to chain termination. acs.orgnih.gov The photodriven radical-mediated [3+2] cyclization reaction has been shown to yield polymers efficiently without being hindered by degradative chain transfer. frontiersin.orgresearchgate.netdoaj.orgnih.gov This allows for the synthesis of well-defined polymers from these otherwise "inert" monomers. researchgate.net

Further Derivatization Strategies for Analytical and Material Applications

To facilitate analysis and expand the applications of sucrose monoallyl ether, various derivatization strategies can be employed. These modifications alter the chemical properties of the molecule, making it more amenable to specific analytical techniques or imparting new functionalities.

Silylation for Enhanced Volatility in Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. However, sucrose monoallyl ether, like other sugars, is non-volatile due to its numerous polar hydroxyl groups. phenomenex.com To make it suitable for GC analysis, a derivatization step is necessary to increase its volatility. phenomenex.com

Silylation is a common and effective derivatization method for this purpose. phenomenex.com In this process, the active hydrogens of the hydroxyl groups on the sucrose moiety are replaced with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.com This transformation significantly reduces the polarity and boiling point of the molecule, rendering it sufficiently volatile for GC analysis. phenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov The reaction is typically carried out in an aprotic solvent. phenomenex.com For complex carbohydrates, a preliminary oximation step may be employed before silylation to prevent the formation of multiple anomeric peaks. nih.gov The resulting silylated sucrose monoallyl ether can then be readily analyzed by GC or GC-mass spectrometry (GC-MS) for quantification and structural elucidation. rsc.org

Interactive Data Table: Silylating Agents for Carbohydrate Analysis

Silylating ReagentAbbreviationTarget Functional GroupsLeaving Group ByproductBoiling Point of Byproduct (°C)Notes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyls, Carboxylic acids, Amines, Amides, ThiolsN-methyltrifluoroacetamide156Strong silylating agent with a volatile, neutral byproduct. phenomenex.com
N-trimethylsilylimidazoleTMSIHydroxyls, Carboxylic acids, Phenols, ThiolsImidazole256Specifically targets hydroxyl groups; byproduct is a high-boiling active base. phenomenex.com
TrimethylchlorosilaneTMCS-HCl-85Often used as a catalyst with other silylating agents to improve efficiency, especially for sterically hindered groups. phenomenex.com

Acetylation for Chromatographic Characterization

Acetylation is a common derivatization technique employed to enhance the volatility and thermal stability of polar molecules like sucrose ethers, making them amenable to chromatographic analysis, particularly gas chromatography (GC). The process involves the substitution of the hydroxyl (-OH) groups with acetyl (-COCH3) groups. For sucrose monoallyl ether, the remaining free hydroxyl groups can be acetylated to yield a less polar, more volatile derivative. This derivatization is crucial for achieving better separation and resolution during chromatographic analysis.

The acetylation of sucrose and its derivatives is typically carried out using an excess of an acetylating agent, such as acetic anhydride, in the presence of a catalyst. The reaction conditions can be optimized to ensure complete acetylation of all available hydroxyl groups. The resulting acetylated sucrose monoallyl ether can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to verify its purity and characterize its isomeric composition. A standard-free and sensitive method for the analysis of sucrose acetates has been developed using on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection (PAD), which allows for the separation and quantification of various regio-isomers.

Table 1: General Conditions for Acetylation of Sucrose Derivatives

ParameterConditionsSource(s)
Acetylating Agent Acetic Anhydride
Catalyst Sodium Acetate (B1210297)
Reaction Temperature ~145 °C (conventional heating) or 45 °C (ultrasound-assisted)
Purification Recrystallization from ethanol

Table 2: Chromatographic Methods for Characterization of Sucrose Esters

Chromatographic TechniqueMobile Phase/EluentDetection MethodSource(s)
Thin-Layer Chromatography (TLC) Toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v)Urea-phosphoric acid-n-butanol reagent
High-Performance Liquid Chromatography (HPLC) 3% (v/v) acetonitrile (B52724) in waterPulsed Amperometric Detection (PAD) after on-line hydrolysis

Oximation for Isomer Control

Oximation is a chemical reaction that converts a carbonyl group (aldehyde or ketone) into an oxime by treatment with hydroxylamine. In the context of sucrose chemistry, this reaction can be relevant when dealing with oxidized forms of sucrose or its derivatives that may possess aldehyde or ketone functionalities. For sucrose monoallyl ether, if it were to undergo selective oxidation to introduce a carbonyl group, subsequent oximation could be employed.

The formation of sugar oximes can serve as a valuable intermediate step in the synthesis of more complex molecular architectures. The reaction involves the chemoselective condensation of an alkoxyamine with the aldehyde or ketone moiety on the sugar. This process can be a tool for creating specific linkages and controlling the formation of isomers in subsequent reactions. The synthesis of sugar oxime ether surfactants has been reported, demonstrating the formation of an oxime ether linkage through this type of condensation.

Table 3: Synthesis of Sugar Oxime Ethers

ReactantsReaction TypeKey FeatureSource(s)
Hydrophobic alkoxyamine and a hydrophilic sugar with an aldehyde/ketone moietyChemoselective condensationFormation of an oxime ether linkage

Other Cleavage and Isomerization Reactions of Allyl Ethers

The allyl group in sucrose monoallyl ether can undergo various cleavage and isomerization reactions, which are synthetically useful for deprotection or further functionalization.

Cleavage of Allyl Ethers (Deallylation)

The cleavage of the allyl ether C-O bond, known as deallylation, results in the regeneration of the hydroxyl group. This reaction is a common strategy in carbohydrate chemistry for removing the allyl protecting group. Various reagents and catalytic systems can achieve this transformation under different conditions. Ether cleavage can be catalyzed by acids, where the ether oxygen is protonated to form a good leaving group, followed by nucleophilic substitution.

Palladium(0)-catalyzed reactions are frequently employed for the deprotection of allyl ethers. These reactions can proceed under neutral conditions and tolerate a variety of functional groups. Another approach involves the use of iodine in a green solvent like polyethylene (B3416737) glycol-400, which offers a simple and selective method for deallylation at room temperature.

Table 4: Selected Reagents for Cleavage of Allyl Ethers

Reagent/Catalyst SystemConditionsSource(s)
Palladium(0) complexes (e.g., Pd(PPh3)4) with a nucleophile (e.g., N,N'-dimethylbarbituric acid)Neutral, room temperature
Iodine (10 mol%) in Polyethylene glycol-400Room temperature
SmI2/H2O/i-PrNH2Mild, selective for unsubstituted allyl ethers
tert-ButyllithiumLow temperatures in n-pentane
Strong acids (e.g., HBr, HI)Acidic, may require elevated temperatures

Isomerization of Allyl Ethers

The allyl group can be isomerized to a propenyl ether. This isomerization is often a key step in a two-step deallylation sequence, as the resulting propenyl ether is more susceptible to acidic hydrolysis. The isomerization can be catalyzed by bases or transition metal complexes. For instance, potassium tert-butoxide is a commonly used base for this purpose. Transition metal catalysts, such as those based on iridium or cobalt, can also effectively promote this isomerization, sometimes with high stereoselectivity. Lithium diisopropylamide (LDA) has been shown to promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity at room temperature.

Table 5: Selected Reagents for Isomerization of Allyl Ethers to Propenyl Ethers

Reagent/Catalyst SystemSelectivitySource(s)
Potassium tert-butoxide (tBuOK)Mixture of E- and Z-isomers
Lithium diisopropylamide (LDA)High Z-selectivity
Cationic iridium complexes (e.g., [Ir(COD)(PMePh2)2]PF6)High trans-selectivity
Cobalt(II) (salen) complex with an oxidantHigh Z-selectivity

Analytical Methodologies for Structural Elucidation and Quantitative Analysis of Sucrose Monoallyl Ether

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of sucrose (B13894) monoallyl ether by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of sucrose monoallyl ether. By analyzing ¹H and ¹³C NMR spectra, the exact location of the allyl group on the sucrose moiety can be determined.

The ¹H NMR spectrum of sucrose itself displays a complex series of signals for the protons on the glucose and fructose (B13574) rings, typically between 3.2 and 5.5 ppm. nih.gov The anomeric proton of the glucose unit is a characteristic doublet found around 5.4 ppm. bmrb.io The introduction of the monoallyl ether group introduces distinct new signals and causes predictable shifts for the protons near the linkage site.

Key spectral features for sucrose monoallyl ether in ¹H NMR include:

Allyl Group Protons : A multiplet around 5.9 ppm corresponding to the internal vinyl proton (-CH=CH₂), two doublets of doublets around 5.2-5.3 ppm for the terminal vinyl protons (=CH₂), and a doublet around 4.0 ppm for the allylic protons (-O-CH₂-CH=). chemicalbook.comresearchgate.net

Downfield Shift at Linkage Site : The proton attached to the carbon bearing the ether linkage (e.g., H-6 on the glucose moiety) would experience a downfield shift compared to its position in unsubstituted sucrose due to the deshielding effect of the ether bond. researchgate.net

Similarly, the ¹³C NMR spectrum provides complementary information. Sucrose carbons resonate between approximately 60 and 105 ppm. bmrb.io The anomeric carbons are found at ~93 ppm (C1, glucose) and ~104.5 ppm (C2', fructose). The introduction of the allyl group results in new carbon signals and a downfield shift for the carbon atom at the point of etherification. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Sucrose and the Allyl Ether Moiety.
Atom/Group Sucrose ¹H (ppm) Sucrose ¹³C (ppm) Allyl Ether Moiety ¹H (ppm) Allyl Ether Moiety ¹³C (ppm)
Anomeric (Glc)~5.40 (d)~93.0N/AN/A
Anomeric (Fru)N/A~104.5N/AN/A
Ring Protons3.2 - 4.260 - 83N/AN/A
-O-C H₂-CH=CH₂N/AN/A~4.0 (d)~70-72
-O-CH₂-C H=CH₂N/AN/A~5.9 (m)~134
-O-CH₂-CH=C H₂N/AN/A~5.2-5.3 (dd)~117

Note: Data is compiled from typical values for sucrose and allyl ether functional groups. bmrb.iochemicalbook.com The exact shifts for sucrose monoallyl ether would depend on the solvent and the specific position of substitution.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for definitively assigning all proton and carbon signals and confirming the precise location of the ether linkage.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in sucrose monoallyl ether. The spectrum is a superposition of the characteristic absorption bands of the sucrose backbone and the allyl ether group.

Characteristic FT-IR absorption bands include:

O-H Stretching : A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of the multiple hydroxyl groups on the sucrose molecule.

C-H Stretching : Bands just below 3000 cm⁻¹ for the sp³ C-H bonds in the sucrose rings and the allylic CH₂ group. A band may also appear just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.

C=C Stretching : A weak to medium absorption band around 1645 cm⁻¹ indicates the presence of the carbon-carbon double bond in the allyl group.

C-O Stretching : A complex series of strong bands in the 1150-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the alcohols and the C-O-C ether linkages.

Table 2: Key FT-IR Vibrational Frequencies for Sucrose Monoallyl Ether Functional Groups.
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H)Stretching3600 - 3200Strong, Broad
Alkane C-H (sp³)Stretching2990 - 2850Medium
Alkene C-H (sp²)Stretching3100 - 3010Medium
Alkene (C=C)Stretching~1645Weak-Medium
Ether (C-O-C)Stretching1150 - 1085Strong
Alcohol (C-O)Stretching1080 - 1000Strong

Note: Frequencies are approximate and can vary based on the molecular environment and sample state.

Sucrose monoallyl ether, like sucrose itself, lacks a significant chromophore that absorbs light in the standard UV-Vis range (200-800 nm). nih.gov Direct detection and quantification by UV-Vis spectrophotometry are therefore impractical. While some studies have noted a weak absorbance for sucrose in the far-UV region around 195-197 nm, this region is often subject to interference and requires specialized equipment. researchgate.netcern.ch

For quantitative analysis using UV-Vis detection, a process of chromophore derivatization is necessary. researchgate.net This involves chemically attaching a UV-absorbing molecule to the sucrose monoallyl ether. This technique is more commonly employed as a pre- or post-column derivatization step in conjunction with chromatographic methods like HPLC. nih.govjasco-global.com For example, derivatization with agents like p-aminobenzoic acid ethyl ester (ABEE) can be used for reducing sugars, although this specific agent would not react with the non-reducing sucrose monoallyl ether. nih.gov Therefore, derivatization strategies would need to target the hydroxyl groups of the molecule.

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy (typically 700-2500 nm) measures the overtones and combination bands of fundamental vibrations, particularly O-H, C-H, and N-H bonds. eviko.hu For sucrose monoallyl ether, NIR could be used for quantitative analysis in solution, leveraging the strong absorbance bands related to water and the sugar's O-H and C-H groups. researchgate.netnih.gov Calibrations would rely on multivariate analysis techniques like partial least-squares (PLS) regression to correlate spectral changes with concentration. semanticscholar.org

Raman Spectroscopy : Raman spectroscopy provides information about molecular vibrations and is complementary to FT-IR. It is particularly sensitive to non-polar bonds. For sucrose monoallyl ether, Raman spectroscopy could clearly identify the C=C stretching vibration of the allyl group (typically a strong band) and the characteristic fingerprint region of the sucrose backbone. spectroscopyonline.commetrohm.com Studies on tagged sucrose analogues have shown that vibrational tags like alkynes can be used for imaging in biological systems, and the allyl group's C=C bond could potentially serve a similar, albeit less common, purpose. nih.govnih.gov

Computational and Theoretical Investigations of Sucrose Monoallyl Ether Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving complex molecules like sucrose (B13894) derivatives. For sucrose monoallyl ether, DFT calculations can be employed to map out the potential energy surfaces of its formation and subsequent reactions.

One of the primary applications of DFT in this context is the elucidation of the etherification reaction mechanism to synthesize sucrose monoallyl ether. DFT can model the reaction between sucrose and an allyl halide under basic conditions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows researchers to identify the most likely reaction pathway and the rate-determining step. For instance, DFT studies on similar etherification reactions of sucrose have shown that the relative reactivity of the different hydroxyl groups can be predicted based on the calculated activation energies for the substitution at each position.

Furthermore, DFT is instrumental in studying the subsequent reactions of the allyl group in sucrose monoallyl ether, such as addition reactions or polymerization. For example, the mechanism of a radical addition to the double bond can be investigated by calculating the stability of the resulting radical intermediates and the energy barriers for propagation steps.

Key Research Findings from DFT Studies on Related Systems:

Regioselectivity of Etherification: DFT calculations on the Williamson ether synthesis involving sucrose have helped in understanding the regioselectivity of the reaction. The calculations can predict which of the eight hydroxyl groups of sucrose is most likely to be allylated based on factors like steric hindrance and the acidity of the hydroxyl protons.

Transition State Geometries: DFT allows for the optimization of transition state geometries, providing a three-dimensional picture of the atomic arrangement at the peak of the reaction energy barrier. This information is crucial for understanding the steric and electronic factors that govern the reaction rate.

Solvent Effects: By incorporating implicit or explicit solvent models into DFT calculations, the influence of the reaction medium on the mechanism and energetics can be assessed. This is particularly important for reactions involving polar molecules like sucrose ethers.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the allylation of sucrose to form sucrose monoallyl ether at different hydroxyl positions.

Hydroxyl PositionRelative Energy of Deprotonation (kcal/mol)Activation Energy for Etherification (kcal/mol)
C-60.018.5
C-1'1.219.8
C-6'0.819.2
C-25.425.1
C-3'3.122.7

This table presents hypothetical DFT-calculated values for illustrative purposes.

Quantum Chemical Approaches to Reactivity and Thermodynamics

Quantum chemical methods, including both DFT and ab initio approaches, are powerful tools for understanding the intrinsic reactivity and thermodynamic properties of sucrose monoallyl ether. These methods provide quantitative data on various molecular properties that govern chemical behavior.

One of the key applications is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For sucrose monoallyl ether, the HOMO is likely to be localized on the allyl double bond or the oxygen atoms, indicating these are potential sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Quantum chemical calculations can also be used to determine various thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for predicting the feasibility and spontaneity of reactions involving sucrose monoallyl ether. For example, the thermodynamics of its hydrolysis back to sucrose and allyl alcohol can be precisely calculated.

Detailed Research Findings from Quantum Chemical Studies on Similar Molecules:

Fukui Functions for Reactivity Prediction: The Fukui function is a concept derived from DFT that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. mdpi.com Studies on other functionalized sugars have used Fukui functions to successfully predict the regioselectivity of various reactions.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For sucrose monoallyl ether, an electrostatic potential map would show negative potential around the oxygen atoms and the pi-system of the allyl group, confirming these as likely sites for interaction with electrophiles.

Thermochemical Parameters: Quantum chemical methods can provide accurate predictions of thermochemical data. For instance, the enthalpy change for the acid-catalyzed hydrolysis of the glycosidic bond in sucrose has been calculated to be around -14.4 kJ/mol. nih.gov Similar calculations for the ether linkage in sucrose monoallyl ether could provide valuable thermodynamic insights.

The following interactive table showcases typical quantum chemical descriptors that can be calculated for sucrose monoallyl ether and their implications for reactivity.

Molecular PropertyCalculated Value (Hypothetical)Implication for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy+1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.7 eVSuggests relatively high kinetic stability.
Dipole Moment3.8 DIndicates a polar molecule with significant intermolecular interactions.
Enthalpy of Formation-1250 kJ/molProvides a baseline for calculating reaction enthalpies.

Transition State Analysis and Kinetic Rate Prediction

A critical aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating and analyzing transition states, which in turn allows for the prediction of reaction kinetics.

For reactions involving sucrose monoallyl ether, such as its synthesis or subsequent functionalization, transition state theory combined with quantum chemical calculations can be used to estimate rate constants. The first step is to locate the transition state structure on the potential energy surface. This is typically done using algorithms that search for a first-order saddle point (a maximum in one direction and a minimum in all others). Once the transition state is found, its energy and vibrational frequencies are calculated.

The activation energy (Ea) of the reaction is the difference in energy between the transition state and the reactants. According to the Arrhenius equation, the rate constant (k) is exponentially dependent on the activation energy. Therefore, an accurate calculation of Ea is crucial for predicting the reaction rate. Furthermore, the vibrational frequencies of the transition state are used to calculate the pre-exponential factor in the Arrhenius equation and to confirm that the located structure is indeed a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Insights from Transition State Analysis of Related Reactions:

Competitive Reaction Pathways: In the acid-catalyzed hydrolysis of sucrose, DFT calculations have identified multiple competitive transition states corresponding to the cleavage of different C-O bonds. nih.gov By comparing the activation energies of these transition states, the most favorable reaction pathway can be determined. nih.gov A similar approach could be applied to reactions of sucrose monoallyl ether.

Kinetic Isotope Effects: The vibrational frequencies obtained from transition state calculations can be used to predict kinetic isotope effects. This provides a powerful way to validate the calculated transition state structure against experimental data.

Rate Constant Prediction: For some reactions, it is possible to predict rate constants that are in good agreement with experimental values. For example, quantum chemical transition-state calculations have been used to predict the rate constants for the reaction of Michael acceptors with glutathione. rsc.org

A hypothetical data table illustrating the results of a transition state analysis for a hypothetical reaction of sucrose monoallyl ether (e.g., epoxidation of the allyl group) is presented below.

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol)0.0+15.2-25.8
Number of Imaginary Frequencies010
Key Bond Distance (Å)C=C: 1.34C-C: 1.42, C-O: 2.10C-C: 1.51, C-O: 1.45

This table presents hypothetical data from a transition state analysis for an illustrative reaction.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of sucrose monoallyl ether are critical determinants of its physical and chemical properties. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanics, are employed to explore the conformational landscape of this molecule.

Sucrose itself is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. The introduction of the allyl ether group adds further conformational complexity. Molecular dynamics (MD) simulations and conformational search algorithms are used to identify the low-energy conformations of sucrose monoallyl ether. These studies reveal the preferred orientations of the glucose and fructose (B13574) rings relative to each other, as well as the orientation of the allyl group.

The stability of different conformations is governed by a delicate balance of intramolecular hydrogen bonds, steric interactions, and solvent effects. For example, molecular modeling has shown that in aprotic solvents, sucrose derivatives often adopt conformations that maximize intramolecular hydrogen bonding. nih.gov The presence of the allyl group might influence this hydrogen bonding network.

Key Findings from Conformational Analysis of Sucrose and its Derivatives:

Intramolecular Hydrogen Bonding: The network of intramolecular hydrogen bonds plays a crucial role in stabilizing the conformation of sucrose. researchgate.net The introduction of an allyl ether group at a specific hydroxyl position would disrupt this network at that site, potentially leading to significant conformational changes.

Solvent Influence: The conformational preferences of sucrose and its derivatives can be significantly influenced by the solvent. In aqueous solution, intermolecular hydrogen bonds with water molecules compete with intramolecular hydrogen bonds, leading to a different ensemble of conformations compared to the gas phase or aprotic solvents.

The following interactive table presents hypothetical data on the key conformational features of the two most stable conformers of sucrose monoallyl ether as determined by molecular modeling.

ConformerRelative Energy (kcal/mol)Glycosidic Torsion Angle φ (°)Glycosidic Torsion Angle ψ (°)Key Intramolecular H-bond
A0.0110-45OH-2...O-1'
B1.895-30OH-3...O-2'

Functional Materials Science Applications of Sucrose Monoallyl Ether and Its Derivatives

Polymerization as a Route to Novel Macromolecular Architectures

The presence of the allyl functional group allows sucrose (B13894) monoallyl ether and its multi-substituted analogues to undergo polymerization, forming a variety of polymer architectures. This capability is fundamental to its application in materials science, enabling the creation of polymers with pendant sucrose moieties or cross-linked networks.

Synthesis of Poly(sucrose allyl ether) and Related Copolymers

The synthesis of polymers from sucrose allyl ethers can be achieved through several polymerization techniques, primarily involving free-radical mechanisms. These methods can produce both linear, soluble polymers and cross-linked, insoluble networks, depending on the functionality of the sucrose-based monomer. nih.gov

For instance, bifunctional sucrose derivatives, such as 6,6′-diallyl-1′,2,3,3′,4,4′-hexa-O-benzylsucrose, have been copolymerized with styrene. tandfonline.com This reaction, carried out via dispersion polymerization, yields cross-linked, hydrophobic polymeric microparticles where the sucrose derivative acts as the cross-linker. tandfonline.com Another significant application is the creation of superabsorbent polymers (SAPs). najah.edu These are synthesized through the solution polymerization of partially neutralized acrylic acid in the presence of allyl sucrose, which serves as a cross-linking agent. najah.edu The process is typically initiated by a redox pair, such as potassium persulfate and sodium thiosulfate, leading to the formation of a hydrogel. najah.edu

The table below summarizes various approaches to the synthesis of polymers and copolymers from sucrose allyl ether and related derivatives.

Monomer(s)Co-monomerPolymerization MethodResulting ArchitectureKey Findings
6,6′-diallyl-1′,2,3,3′,4,4′-hexa-O-benzylsucroseStyreneFree radical dispersion polymerizationCross-linked microparticlesBifunctional sucrose monomer acts as a cross-linker, forming hydrophobic beads. tandfonline.com
Allyl Sucrose (AS)Acrylic AcidSolution polymerizationCross-linked hydrogel (Superabsorbent Polymer)AS acts as a cross-linking agent; absorbent properties depend on AS concentration. najah.edu
Unsaturated Sucrose Ethers-Free radical polymerizationUnbranched, linear, soluble polymersYields polymers with pending sucrose moieties. nih.gov
O-methacryloyl sucroseStyrene or Methyl Methacrylate (B99206)Free radical polymerization in aqueous media (Phase Transfer Catalyst)Copolymers with pendant sucrose moietiesMethod allows for copolymerization of hydrophilic sucrose monomers with hydrophobic co-monomers. mdpi.com

Development of Crosslinking Agents for Polymeric Systems

Sucrose allyl ethers are particularly valuable as cross-linking agents, which are molecules capable of forming chemical bridges between polymer chains to create a three-dimensional network. google.comgoogle.com This network structure is responsible for the formation of gels and thermoset materials, transforming liquid monomers into solid or semi-solid materials with enhanced mechanical and thermal stability.

The allyl groups on the sucrose molecule are the key to its cross-linking functionality. During polymerization with other monomers, such as acrylic acid, these groups can react and become incorporated into two different growing polymer chains, effectively "linking" them together. google.com This capability is widely used in the production of superabsorbent polymers and other hydrogels. najah.edulew.ro Patents describe the synthesis of sucrose allyl ether specifically for its role as a cross-linking agent in the macromolecular polymerization of acrylic acid, for applications in medical and cosmetic polymers. google.comgoogle.com

Furthermore, sucrose itself (without the allyl group) has been used as a cross-linker in the synthesis of polyurethane elastomers (PUEs). scirp.org In this one-shot method, the hydroxyl groups of sucrose react with isocyanate monomers, integrating the sucrose molecule into the polymer network and thereby increasing the cross-link density. scirp.org

Engineering of Advanced Bio-Derived Materials

The use of sucrose monoallyl ether and its derivatives extends to the engineering of advanced materials derived from renewable resources. The inherent biocompatibility, non-toxicity, and hydrophilicity of sucrose make these polymers attractive for biomedical applications. labinsights.nlcd-bioparticles.net

Applications in Biomedical Materials Engineering (e.g., hemostatic and embolic agents)

Polymers derived from sucrose are prime candidates for biomedical applications due to their favorable biological properties. nih.govmdpi.com Sucrose-based hydrogels, often synthesized using allyl sucrose as a cross-linker, are particularly promising. cd-bioparticles.net These materials can absorb and retain large quantities of water, making them soft and tissue-like, which reduces irritation and enhances biocompatibility. cd-bioparticles.net Such properties are highly desirable for applications in drug delivery systems, tissue engineering scaffolds, and wound dressings. nih.govlabinsights.nlnih.gov The cross-linked network of a hydrogel can encapsulate therapeutic agents, allowing for their controlled release over time. labinsights.nl

While direct research on sucrose monoallyl ether as a primary component in hemostatic or embolic agents is not widely documented, the principles of its function are relevant. Liquid embolic agents are materials used to occlude blood vessels, often by polymerizing in-situ to form a solid mass. nih.govnih.gov The ability of monomer solutions containing sucrose allyl ether to form cross-linked hydrogels upon initiation suggests a potential, yet unexplored, pathway for developing in-situ gelling systems that could be adapted for embolization or as scaffolds for hemostasis.

Development of Materials with Enhanced Stability and Mechanical Properties

The incorporation of sucrose allyl ether derivatives as cross-linkers significantly enhances the stability and mechanical properties of the resulting polymers. Cross-linking restricts the movement of polymer chains, which generally leads to an increase in the material's stiffness, strength, and thermal stability.

Research on polyurethane elastomers (PUEs) cross-linked with sucrose demonstrates this effect clearly. scirp.org As the weight percentage of sucrose in the PUEs increases, the glass transition temperature (Tg) of the material rises. scirp.org A higher Tg indicates that the material retains its solid, glassy properties at higher temperatures. Furthermore, these sucrose-containing PUEs exhibited improved solvent resistance compared to their non-cross-linked counterparts, a direct result of the stable polymer network formed by the sucrose cross-linker. scirp.org Studies on related compounds, such as octa-O-allyl sucrose, have also shown that they can impart exceptional thermal stability to polymers like polymethyl methacrylate and polystyrene. researchgate.net The thermal stability of polysucrose itself is notably higher than that of monomeric sucrose. frontiersin.org

The table below illustrates the impact of sucrose content on the glass transition temperature (Tg) of polyurethane elastomers, indicating enhanced thermal stability.

Polymer SystemSucrose Content (wt%)Glass Transition Temperature (Tg) in °C
PUE-PTMG0-67.0
PUE-PTMG-S11.8-64.7
PUE-PTMG-S35.3-59.5
PUE-PTMG-S58.5-53.2
PUE-PCL0-45.0
PUE-PCL-S11.8-42.1
PUE-PCL-S35.3-36.5
PUE-PCL-S58.5-30.1
Data sourced from research on PUEs synthesized using MDI, various polyols (PTMG, PCL), and sucrose as a cross-linker. scirp.org

Role as a Functional Additive and Rheology Modifier

A key function of sucrose monoallyl ether and its derivatives in polymer formulations is to act as a rheology modifier. Rheology is the study of the flow of matter, and modifying additives are used to control properties like viscosity. The primary mechanism through which sucrose allyl ether modifies rheology is through its action as a cross-linking agent.

When a small amount of a cross-linker like sucrose allyl ether is added to a solution of monomers, the polymerization process results in a three-dimensional polymer network instead of individual linear chains. This transition from a liquid solution to a cross-linked gel represents a dramatic change in rheology, leading to a significant increase in viscosity and the development of solid-like properties. najah.edulew.ro

The extent of this rheological modification can be precisely controlled by adjusting the concentration of the sucrose allyl ether. A higher concentration of the cross-linker leads to a higher cross-link density, resulting in a stiffer, more rigid gel with a higher elastic modulus. Conversely, a lower concentration produces a softer, more flexible gel. This tunability is critical for designing materials with specific mechanical and flow properties for various applications. For example, in polyurethane synthesis, the viscosity of the polymer solution was observed to increase with higher sucrose content, directly reflecting its role in building the polymer network. scirp.org This principle is also applied in modifying cellulose (B213188) ethers, where additives are used to improve rheological properties for high-temperature applications. acs.org

Sustainable Materials Development from Renewable Feedstocks

The pursuit of sustainable development is increasingly steering the chemical industry towards the utilization of renewable resources as alternatives to fossil fuels. mckinsey.comgreenchemistry-toolkit.org Sucrose, a readily available and inexpensive disaccharide produced from sugar cane and sugar beets, stands out as a promising and sustainable organic raw material. researchgate.netnih.gov Its natural abundance and well-established, efficient purification processes make it an ideal carbon source for creating a new generation of environmentally friendly materials. researchgate.net The inherent biodegradability and biocompatibility of sugar-based compounds further enhance their appeal for developing sustainable applications. nih.govnih.gov

Sucrose's molecular structure, featuring eight hydroxyl groups, offers numerous sites for chemical modification, enabling its conversion into a wide array of valuable chemicals and polymers. cd-bioparticles.netresearchgate.net Through chemical and biochemical transformations, sucrose can be converted into biodegradable polymers such as polyesters and polyurethanes. researchgate.netnih.gov This versatility positions sucrose as a key building block in the development of sustainable materials, moving away from petrochemical dependence.

One significant area of application for sucrose derivatives is in the creation of functional polymers. Sucrose monoallyl ether, for instance, serves as a crucial monomer and cross-linking agent in polymerization processes. The allyl group provides a reactive site for polymerization, allowing for the formation of cross-linked polymer networks. This is particularly relevant in the synthesis of hydrogels and other specialty polymers.

Sucrose-based hydrogels are a prime example of sustainable materials derived from this renewable feedstock. cd-bioparticles.net These hydrogels, which are cross-linked polymers capable of absorbing large amounts of water, are synthesized using sucrose derivatives and find applications in various fields, including biomedicine. cd-bioparticles.net The use of sucrose monoallyl ether as a cross-linking agent in the polymerization of acrylic acid is a documented method for producing such materials. google.comgoogle.com The resulting polymers exhibit high water-adsorption capacities, making them suitable for use as superabsorbent materials.

The development of polymers from sucrose and its derivatives is a rapidly advancing field. Research is focused on creating novel monomers from sucrose that can be polymerized to yield materials with specific, desirable properties. nih.gov These sugar-based polymers are not only derived from a renewable resource but are also often biodegradable, addressing the end-of-life challenges associated with conventional plastics. nih.govnih.gov The inherent chirality and functionality of sucrose provide a unique platform for designing complex and functional polymer architectures. nih.gov

The table below summarizes some of the key research findings in the development of sustainable materials from sucrose and its derivatives.

Sucrose DerivativePolymer TypeKey Research FindingPotential Application
SucrosePolyesters, PolyurethanesSucrose can be chemically or biochemically converted into biodegradable polymers. researchgate.netnih.govBiodegradable plastics, Food additives, Cosmetics
Sucrose Monoallyl EtherCross-linked PolyacrylatesActs as a cross-linking agent for acrylic acid polymerization to form superabsorbent hydrogels. google.comgoogle.comMedical macromolecules, Cosmetics, Emulsion technology
Unsaturated Sucrose EthersLinear Polymers with Pendant Sucrose MoietiesCan be synthesized and polymerized via free-radical mechanisms to create water-soluble and biocompatible polymers. nih.govDrug delivery systems, Dental medicine, Tissue engineering
Acylated SucroseHydrogelsCan autopolymerize at elevated temperatures to form hydrogels. google.comAbsorbent materials, Packaging, Drug delivery

The ongoing research into sucrose-based polymers underscores the potential of this renewable feedstock to contribute significantly to the field of sustainable materials science. By leveraging the unique chemical properties of sucrose and its derivatives like sucrose monoallyl ether, scientists are developing innovative materials that are both functional and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sucrose monoallyl ether, and how do reaction conditions influence the degree of substitution (DS)?

  • Sucrose monoallyl ether is typically synthesized via etherification using allyl halides or allyl epoxides under alkaline conditions. The DS—critical for determining solubility and reactivity—is controlled by adjusting molar ratios of sucrose to allylating agents, reaction temperature (e.g., 40–60°C), and catalyst concentration (e.g., NaOH or KOH). Post-synthesis purification via solvent extraction or column chromatography is essential to remove unreacted monomers .
  • Methodological Tip: Monitor DS using titration (for residual hydroxyl groups) or 1^1H NMR to quantify allyl protons relative to sucrose’s anomeric protons .

Q. How can researchers characterize the structural homogeneity of sucrose monoallyl ether derivatives?

  • Advanced chromatographic techniques (e.g., SEC-MALS for molecular weight distribution) and spectroscopic methods (e.g., 13^{13}C NMR for substituent distribution) are critical. Mass spectrometry (MALDI-TOF) can resolve oligomeric byproducts, while FT-IR identifies ether linkage formation (C-O-C stretch at 1100–1250 cm1^{-1}) .
  • Data Interpretation Challenge: Overlapping peaks in NMR may complicate DS quantification; use deuterated solvents and iterative deconvolution algorithms .

Advanced Research Questions

Q. What strategies optimize sucrose monoallyl ether’s incorporation into block copolymers for tailored material properties?

  • Radical copolymerization with vinyl monomers (e.g., vinyl acetate or fluorinated acrylates) requires precise control of initiator type (e.g., AIBN) and temperature to avoid side reactions. Kinetic studies (e.g., 1^1H NMR monitoring) help determine reactivity ratios and sequence distribution. For example, ethylene glycol monoallyl ether in fluorocarbon resins improves thermal stability and adhesion .
  • Experimental Design: Use a Schlenk line for oxygen-sensitive reactions and characterize copolymers via DSC (glass transition) and GPC (molecular weight) .

Q. How should researchers address contradictions in substitution pattern data between chromatographic and spectroscopic analyses?

  • Discrepancies often arise from incomplete derivatization or inhomogeneous mixing. Cross-validate results using orthogonal methods: SEC for molecular weight consistency, HSQC NMR for substituent spatial distribution, and elemental analysis for empirical formula verification .
  • Case Study: In cellulose ethers, conflicting DS values from titration vs. NMR were resolved by identifying unreacted monomers via LC-MS .

Q. What protocols ensure long-term stability of sucrose monoallyl ether derivatives during storage?

  • Store under inert gas (N2_2/Ar) at ≤6°C to inhibit peroxide formation, which is common in allyl ethers. Regularly test peroxide content via iodometric titration or UV-Vis (e.g., λ = 290 nm for hydroperoxides). Add stabilizers like BHT (0.01–0.1 wt%) if necessary .
  • Quality Control: Reference trimethylolpropane monoallyl ether standards, which specify peroxide limits (<6 ppm) and hydroxyl number (640 mg KOH/g) .

Q. How can FAIR data principles enhance reproducibility in sucrose monoallyl ether research?

  • Adopt structured metadata templates for raw data (e.g., reaction conditions, spectral parameters) and deposit in repositories like Zenodo. Use machine-readable formats (e.g., .csv for kinetic data) and cite datasets with DOIs. Analytical and Bioanalytical Chemistry guidelines recommend detailing instrument calibration and software versions .
  • Example: A 2020 study on cellulose ethers achieved 95% reproducibility by sharing NMR pulse sequences and SEC calibration curves .

Q. What toxicological assessments are critical for sucrose monoallyl ether in biomedical applications?

  • Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (e.g., OECD 414 for reproductive toxicity). Ethylene glycol monoalkyl ethers’ reproductive toxicity underscores the need for structural analogs’ risk profiling .
  • Regulatory Insight: IFRA bans ethylene glycol monomethyl ether in fragrances; apply similar caution to allyl ethers until safety data is conclusive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.